

Synthesis and Characterization of Nitrovin Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Nitrovin hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of **Nitrovin hydrochloride**, a nitrofuran derivative with notable antibacterial and potential anticancer properties. This document outlines a plausible synthetic route, detailed experimental protocols, comprehensive characterization data, and an elucidation of its mechanism of action. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of Nitrovin Hydrochloride

The synthesis of **Nitrovin hydrochloride** is proposed to proceed via a condensation reaction between 5-nitro-2-furaldehyde and aminoguanidine hydrochloride. This method is analogous to the synthesis of other nitrofurazone derivatives and offers a straightforward and efficient route to the target compound.[1][2][3]

Proposed Synthetic Pathway

The overall reaction is as follows:

1,5-bis(5-nitro-2-furyl)-3-pentadienone + Aminoguanidine Hydrochloride → 1,5-bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone hydrochloride (**Nitrovin Hydrochloride**)



A more detailed, two-step synthesis starting from 5-nitro-2-furaldehyde is also plausible, first forming a pentadienone intermediate which then reacts with aminoguanidine. For the purpose of this guide, we will focus on the direct condensation approach.

Experimental Protocol

Materials:

- 5-nitro-2-furaldehyde
- · Aminoguanidine hydrochloride
- Ethanol
- Hydrochloric acid (concentrated)
- · Distilled water

Equipment:

- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating mantle
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware
- pH meter

Procedure:

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 0.1 mol of 5-nitro-2-furaldehyde in 100 mL of ethanol with gentle heating and stirring. In a separate beaker, prepare a solution of 0.11 mol of aminoguanidine hydrochloride in 50 mL of distilled water.



- Condensation Reaction: To the ethanolic solution of 5-nitro-2-furaldehyde, slowly add the aminoguanidine hydrochloride solution. Add a few drops of concentrated hydrochloric acid to catalyze the reaction and maintain an acidic pH.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.
 Monitor the reaction progress by thin-layer chromatography (TLC).
- Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of **Nitrovin hydrochloride** should form. Cool the mixture further in an ice bath to maximize precipitation.
- Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
- Drying: Dry the purified **Nitrovin hydrochloride** in a vacuum oven at 60°C to a constant weight.

Data Presentation: Synthesis



Parameter	Value
Reactants	
5-nitro-2-furaldehyde	14.1 g (0.1 mol)
Aminoguanidine hydrochloride	12.2 g (0.11 mol)
Reaction Conditions	
Solvent	Ethanol/Water
Catalyst	Hydrochloric Acid
Temperature	Reflux (approx. 80°C)
Reaction Time	2-3 hours
Product	
Theoretical Yield	39.7 g
Representative Actual Yield	~31.8 g (80%)
Appearance	Yellow crystalline solid

Characterization of Nitrovin Hydrochloride

The synthesized **Nitrovin hydrochloride** should be characterized using various spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d6.
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:



- The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a KBr pellet.
- Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

- Mass spectra are to be obtained using an Electrospray Ionization (ESI) mass spectrometer.
- The analysis will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

High-Performance Liquid Chromatography (HPLC):

- Purity analysis is to be performed using a reverse-phase HPLC system.
- A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[4]
- Detection is commonly carried out using a UV detector at a wavelength suitable for nitroaromatic compounds.

Data Presentation: Characterization



Technique	Expected Data
¹ H NMR (DMSO-d ₆ , ppm)	δ 7.0-8.5 (m, Ar-H and vinyl-H), δ 9.0-10.0 (br s, NH protons)
¹³ C NMR (DMSO-d ₆ , ppm)	δ 110-160 (Ar-C and vinyl-C), δ ~160 (C=N), δ ~170 (C of guanidinium)
IR (KBr, cm ⁻¹)	3200-3500 (N-H stretching), 1640-1680 (C=N stretching), 1500-1550 and 1300-1350 (NO ₂ stretching), 1000-1200 (C-O-C stretching of furan)[5][6][7]
Mass Spectrometry (ESI-MS)	[M+H] ⁺ at m/z 361.08. Expected fragmentation includes loss of NO ₂ , cleavage of the hydrazone bond, and fragmentation of the furan rings.[8][9] [10][11]
HPLC	A single major peak indicating high purity (>98%)

Mechanism of Action

Nitrovin hydrochloride exerts its biological effects primarily through the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[12] [13][14] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cell death pathways.[15][16][17][18]

Signaling Pathway

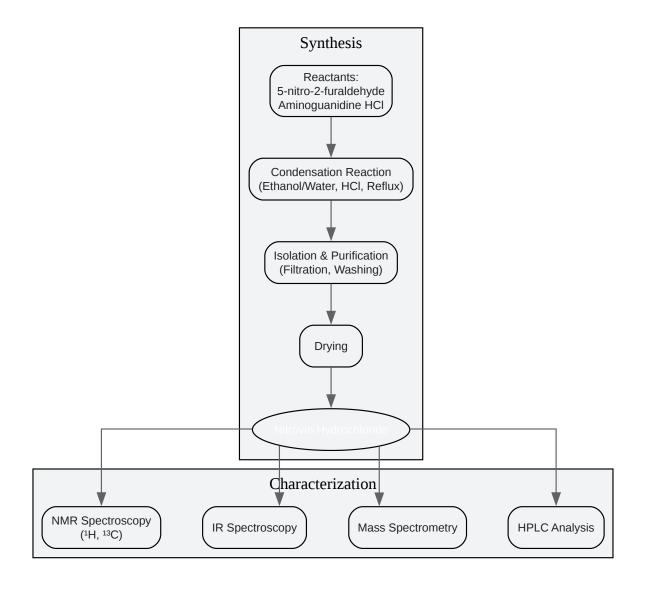
The proposed signaling pathway for **Nitrovin hydrochloride** is as follows:

- Inhibition of TrxR1: Nitrovin hydrochloride directly interacts with and inhibits the activity of thioredoxin reductase 1.[12]
- Increased ROS Levels: The inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of intracellular reactive oxygen species (ROS).[14]



- Oxidative Stress: The elevated ROS levels cause oxidative damage to cellular components, including proteins, lipids, and DNA.
- Induction of Apoptosis: The excessive oxidative stress activates downstream signaling cascades that lead to programmed cell death (apoptosis).[4][15]

Visualizations Experimental Workflow

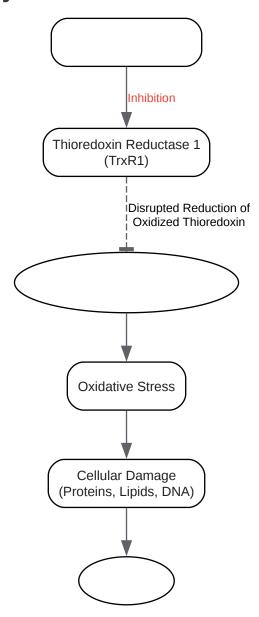




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Caption: Experimental workflow for the synthesis and characterization of **Nitrovin hydrochloride**.

Signaling Pathway



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Caption: Signaling pathway of **Nitrovin hydrochloride** leading to apoptosis.



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